Cas no 914349-49-8 (2-(4-Ethylpiperazin-1-yl)phenylmethanol)

2-(4-Ethylpiperazin-1-yl)phenylmethanol is a versatile organic compound featuring a phenylmethanol core substituted with a 4-ethylpiperazine moiety. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The presence of both hydroxyl and ethylpiperazine functional groups enhances its reactivity, enabling applications in the development of bioactive molecules, particularly in medicinal chemistry. Its well-defined molecular architecture ensures consistent performance in coupling reactions and derivatization processes. The compound is typically characterized by high purity and stability, facilitating its use in research and industrial settings where precise chemical modifications are required. Proper handling and storage under inert conditions are recommended to maintain integrity.
2-(4-Ethylpiperazin-1-yl)phenylmethanol structure
914349-49-8 structure
Product Name:2-(4-Ethylpiperazin-1-yl)phenylmethanol
CAS No:914349-49-8
MF:C13H20N2O
MW:220.310703277588
MDL:MFCD05864824
CID:796990
PubChem ID:40428576
Update Time:2025-06-14

2-(4-Ethylpiperazin-1-yl)phenylmethanol Chemical and Physical Properties

Names and Identifiers

    • [2-(4-Ethylpiperazin-1-yl)phenyl]methanol
    • 2-(4-N-Ethylpiperazinyl)benzyl alcohol
    • Benzenemethanol,2-(4-ethyl-1-piperazinyl)-
    • 2-(4-N-Ethylpiperazinyl)benzylalcohol
    • (2-(4-Ethylpiperazin-1-yl)phenyl)methanol
    • PubChem11334
    • SBB096021
    • ST2420041
    • BC4171650
    • AB0027604
    • AX8062559
    • 5-(1-ethylpiperazin-2-yl)-2-methylphenol
    • [2-(4-ethylpiperazinyl)phenyl]methan-1-ol
    • W9450
    • BENZENEMETHANOL,2-
    • MFCD05864824
    • CS-0186202
    • J-502725
    • FT-0603799
    • 914349-49-8
    • AKOS009247984
    • DTXSID40654349
    • 5-(1-ethylpiperazin-2-yl)-2-methylphenol;[2-(4-Ethylpiperazin-1-yl)phenyl]methanol
    • FS-3027
    • DB-001941
    • 2-(4-Ethylpiperazin-1-yl)phenylmethanol
    • MDL: MFCD05864824
    • Inchi: 1S/C13H20N2O/c1-2-14-7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,16H,2,7-11H2,1H3
    • InChI Key: KRYOTUHYCVJRAS-UHFFFAOYSA-N
    • SMILES: OCC1C=CC=CC=1N1CCN(CC)CC1

Computed Properties

  • Exact Mass: 220.15800
  • Monoisotopic Mass: 220.158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.7
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.079
  • Boiling Point: 364°C at 760 mmHg
  • Flash Point: 180.4°C
  • Refractive Index: 1.557
  • PSA: 26.71000
  • LogP: 1.32370

2-(4-Ethylpiperazin-1-yl)phenylmethanol Security Information

2-(4-Ethylpiperazin-1-yl)phenylmethanol Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-Ethylpiperazin-1-yl)phenylmethanol Pricemore >>

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2-(4-Ethylpiperazin-1-yl)phenylmethanol Suppliers

Amadis Chemical Company Limited
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(CAS:914349-49-8)2-(4-Ethylpiperazin-1-yl)phenylmethanol
Order Number:A1190934
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:14
Price ($):327.0
Email:sales@amadischem.com

Additional information on 2-(4-Ethylpiperazin-1-yl)phenylmethanol

Comprehensive Overview of 2-(4-Ethylpiperazin-1-yl)phenylmethanol (CAS No. 914349-49-8): Properties, Applications, and Industry Insights

2-(4-Ethylpiperazin-1-yl)phenylmethanol (CAS No. 914349-49-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This piperazine derivative combines a phenylmethanol group with a 4-ethylpiperazine moiety, making it a versatile intermediate in drug discovery and material science. Its molecular formula, C13H20N2O, and molecular weight of 220.31 g/mol reflect its moderate complexity, which is ideal for fine-tuning bioactive molecules.

In recent years, the demand for 2-(4-Ethylpiperazin-1-yl)phenylmethanol has surged, particularly in the context of central nervous system (CNS) drug development. Researchers are exploring its role as a precursor for dopamine receptor modulators and serotonin antagonists, aligning with the growing interest in neuropharmacology. The compound’s ethylpiperazine segment is particularly noteworthy, as it enhances solubility and bioavailability—a critical factor addressed in modern AI-driven drug design workflows. This aligns with frequent search queries like "piperazine derivatives in medicine" or "how to improve drug solubility."

The synthesis of CAS 914349-49-8 typically involves multi-step organic reactions, including N-alkylation and reductive amination, which are topics of high interest in academic and industrial chemistry forums. Its purity (>98%) and stability under standard conditions make it suitable for high-throughput screening (HTS)—a technique frequently discussed in biotech innovation circles. Notably, the compound’s phenylmethanol group allows for further functionalization, a feature often highlighted in patents related to anticancer agents and antidepressants.

From an industrial perspective, 2-(4-Ethylpiperazin-1-yl)phenylmethanol is classified as a non-hazardous chemical, which simplifies logistics and compliance—a key concern for manufacturers searching for "safe handling of research chemicals." Its applications extend beyond pharmaceuticals; it’s also investigated in agrochemicals and advanced material synthesis, addressing sustainability trends like "green chemistry alternatives." Analytical methods such as HPLC and NMR are routinely employed for quality control, ensuring reproducibility in studies.

Emerging discussions in AI-assisted molecular modeling often reference compounds like 914349-49-8 due to their balanced lipophilicity (LogP ~2.1), a parameter critical for blood-brain barrier penetration. This connects to popular queries such as "optimizing drug delivery systems." Furthermore, the compound’s crystal structure data (available in repositories like Cambridge Structural Database) supports computational studies, bridging gaps between experimental and theoretical chemistry.

In summary, 2-(4-Ethylpiperazin-1-yl)phenylmethanol exemplifies the intersection of medicinal chemistry and cutting-edge technology. Its adaptability to diverse research needs—from CNS therapeutics to material science—positions it as a valuable asset in scientific innovation. As industries prioritize precision medicine and sustainable synthesis, this compound’s relevance will likely expand, making it a staple in future R&D pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:914349-49-8)2-(4-Ethylpiperazin-1-yl)phenylmethanol
A1190934
Purity:99%
Quantity:10g
Price ($):327.0
Email